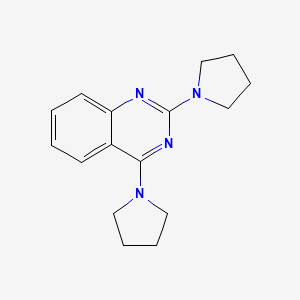

2,4-Bis(1-pyrrolidinyl)quinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H20N4 |

|---|---|

Molekulargewicht |

268.36 g/mol |

IUPAC-Name |

2,4-dipyrrolidin-1-ylquinazoline |

InChI |

InChI=1S/C16H20N4/c1-2-8-14-13(7-1)15(19-9-3-4-10-19)18-16(17-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2 |

InChI-Schlüssel |

VGDXTDLSFZUVNN-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |

Kanonische SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Bis 1 Pyrrolidinyl Quinazoline

Established Synthetic Routes to the 2,4-Disubstituted Quinazoline (B50416) Core

The construction of the 2,4-disubstituted quinazoline core is a pivotal step in the synthesis of 2,4-Bis(1-pyrrolidinyl)quinazoline. Various synthetic methodologies have been developed to achieve this, ranging from classical cyclization reactions to modern multi-component and microwave-assisted approaches.

Cyclization Reactions and Precursor Synthesis

A predominant and well-established method for the synthesis of 2,4-disubstituted quinazolines, including the precursor to this compound, involves the use of 2,4-dichloroquinazoline (B46505) as a key intermediate. stackexchange.commdpi.comderpharmachemica.com This intermediate is typically synthesized from more readily available starting materials like anthranilic acid or its derivatives.

The synthesis of the 2,4-dichloroquinazoline precursor often begins with the cyclization of an ortho-ureido derivative of an aromatic acid, amide, nitrile, or ester to form a 2,4-(1H,3H)quinazolinedione. This dione (B5365651) is subsequently chlorinated using reagents such as a mixture of phosphorus pentachloride and phosphorus oxychloride, or phosphorus oxychloride with N,N-dimethylaniline. google.com An alternative one-step process involves the cyclization and concomitant halogenation of methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas. google.com For instance, 2,4-dichloroquinazoline can be prepared by reacting 2,4-quinazolinedione with a chlorinating agent in an aliphatic amide solvent. google.com The 2,4-quinazolinedione itself can be generated from the reaction of ortho-aminobenzoic acid with potassium cyanate. google.com

Once 2,4-dichloroquinazoline is obtained, the pyrrolidinyl groups can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The reaction of 2,4-dichloroquinazoline with pyrrolidine (B122466) leads to the sequential substitution of the two chlorine atoms. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position. This regioselectivity allows for a controlled synthesis. The first substitution with pyrrolidine occurs at the C4 position under milder conditions. The subsequent substitution at the C2 position requires harsher reaction conditions, such as higher temperatures, to proceed. stackexchange.commdpi.com This stepwise approach provides a reliable route to this compound.

A similar regioselective modification has been demonstrated with 2-chloro-4-sulfonylquinazolines, where an azide (B81097) nucleophile first replaces the sulfonyl group at C4, and the subsequent reaction is directed to the C2 position. nih.gov While not a direct synthesis of the title compound, this further illustrates the inherent reactivity differences between the C2 and C4 positions.

Multi-Component Reactions for Quinazoline Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering efficiency and atom economy by combining three or more reactants in a single step. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used to construct the 2,4-disubstituted quinazoline core.

For example, a catalyst-free, one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and urea (B33335) or ammonium (B1175870) acetate (B1210297) can yield 2,4-disubstituted quinazolines under aerobic oxidation conditions. derpharmachemica.com This method offers advantages such as the use of readily available starting materials and mild reaction conditions. derpharmachemica.com Another approach involves the reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave heating without a catalyst or solvent. nih.gov

Furthermore, the Ugi four-component reaction (Ugi-4CR) has been employed to rapidly generate diverse polycyclic quinazolinones, which are related structures. nih.gov These MCR strategies could potentially be adapted for the synthesis of precursors that can then be converted to this compound.

Microwave-Assisted and Green Chemistry Approaches in Synthesis

To enhance reaction rates, improve yields, and align with the principles of green chemistry, microwave-assisted synthesis and the use of environmentally benign solvents have been increasingly applied to the synthesis of quinazolines. Microwave irradiation has been shown to significantly accelerate the synthesis of quinazoline and quinazolinone derivatives. stackexchange.commdpi.com

Microwave-assisted organic synthesis can be particularly effective for the final nucleophilic substitution step, where 2,4-dichloroquinazoline is reacted with pyrrolidine. The use of microwave heating can reduce reaction times and potentially improve the yield of this compound.

Green chemistry approaches also focus on the use of less toxic and more environmentally friendly reagents and solvents. For instance, deep eutectic solvents (DES) have been utilized as a medium for the synthesis of 2,4-disubstituted quinazolines, offering an economical and eco-friendly alternative to traditional organic solvents. doaj.org The reaction of 2-amino-5-chlorobenzophenone, aromatic aldehydes, and ammonium acetate in a deep eutectic solvent is one such example. doaj.org The synthesis of quinazolinone derivatives has also been achieved using an iron-catalyzed cyclization in water, a green and efficient method. google.com

Elucidation of Reaction Mechanisms and Intermediates in the Synthesis of this compound

The primary mechanism for the introduction of the pyrrolidinyl groups onto the quinazoline core from a 2,4-dichloroquinazoline precursor is a regioselective nucleophilic aromatic substitution (SNAr).

The regioselectivity of this reaction, where the C4-position is attacked preferentially, is a key feature. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand this preference. These studies have shown that the carbon atom at the C4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. mdpi.com This makes the C4-position more electrophilic and thus more susceptible to nucleophilic attack by pyrrolidine. The activation energy for the nucleophilic attack at the C4-position is calculated to be lower than that for the attack at the C2-position, further supporting the observed regioselectivity. mdpi.com

The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile (pyrrolidine) adds to the aromatic ring, temporarily disrupting the aromaticity. The subsequent departure of the leaving group (chloride) restores the aromaticity of the quinazoline ring. The first substitution at C4 is generally facile, while the second substitution at the less reactive C2 position often requires more forcing conditions. stackexchange.com

Kinetic Studies of Quinazoline Formation Reactions

Detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in the available literature. However, general principles of SNAr reactions suggest that the rate of the reaction would be dependent on the concentrations of both the 2,4-dichloroquinazoline substrate and the pyrrolidine nucleophile.

The reaction rate is influenced by several factors, including the nature of the solvent, the reaction temperature, and the presence of any catalysts. For the two-step substitution, the rate constant for the first substitution at the C4 position would be significantly higher than that for the second substitution at the C2 position. Kinetic studies on related nucleophilic substitutions of chloroquinolines have shown the influence of acid and base catalysis on the reaction rates. researchgate.net

Identification and Characterization of Reaction Intermediates

The primary intermediates in the synthesis of this compound from 2,4-dichloroquinazoline are the monosubstituted product, 2-chloro-4-(1-pyrrolidinyl)quinazoline, and the Meisenheimer complexes formed during each substitution step.

The 2-chloro-4-(1-pyrrolidinyl)quinazoline intermediate can often be isolated by controlling the reaction conditions, such as using a stoichiometric amount of pyrrolidine and maintaining a lower reaction temperature. This intermediate can be fully characterized using standard spectroscopic techniques like NMR and mass spectrometry before proceeding to the second substitution step.

The Meisenheimer complexes are typically high-energy, transient intermediates and are therefore difficult to isolate and characterize directly. Their existence is largely inferred from mechanistic studies and theoretical calculations. The structure of these intermediates involves the temporary formation of a tetrahedral carbon at the site of nucleophilic attack.

Advanced Functionalization and Derivatization Strategies for this compound Analogs

The development of novel analogs of this compound relies on sophisticated chemical strategies that allow for precise modifications to the core structure and its substituents. These advanced methods are essential for generating derivatives with varied electronic and steric properties.

Modifying the benzene (B151609) portion of the quinazoline core is a key strategy for fine-tuning the properties of the parent compound. Modern synthetic methods, particularly transition metal-catalyzed reactions, offer powerful tools for achieving regioselective functionalization. acs.orgacs.org

C-H Functionalization: Direct C–H activation has emerged as a highly efficient and atom-economical method for modifying heterocyclic scaffolds. mdpi.comrsc.org For the quinazoline core, transition metals such as palladium, rhodium, and copper can catalyze the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the benzene ring. acs.orgacs.orgwikipedia.org The inherent electronic properties of the quinazoline system influence the site of activation, with positions 6 and 8 being common targets for electrophilic substitution-type reactions. wikipedia.org The directing-group ability of the existing nitrogen atoms in the pyrimidine (B1678525) ring can also guide the regioselectivity of these transformations. For instance, rhodium-catalyzed C-H activation has been successfully used to introduce functional groups onto the quinazoline nucleus. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to quinazoline derivatives. tandfonline.com This approach typically begins with the regioselective synthesis of a halogenated (e.g., bromo- or iodo-substituted) this compound precursor. This halo-quinazoline can then undergo a variety of cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Negishi (with organozinc reagents), and Kumada (with Grignard reagents), to introduce a wide array of substituents onto the quinazoline core. tandfonline.comnih.gov These reactions are known for their high functional group tolerance and reliability, making them suitable for late-stage functionalization. nih.gov

Below is a table summarizing potential regioselective modifications applicable to the quinazoline core.

| Reaction Type | Catalyst/Reagents | Potential Position(s) | Introduced Group (Example) | Reference |

| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃, Arylboronic acid | 6, 7, or 8 (from halo-precursor) | Phenyl, Thienyl | nih.gov |

| C-H Arylation | [Rh(III)] catalyst, AgSbF₆ | 8 | Substituted Phenyl | acs.org |

| C-H Amination | Cu(OAc)₂, Amine source | 8 | Morpholinyl, Piperidinyl | acs.org |

| C-H Halogenation | N-Halosuccinimide | 6, 8 | Bromo, Chloro | acs.org |

Derivatization of the pyrrolidine rings provides another avenue for creating structural diversity. This can be achieved either by modifying the pyrrolidine rings after they have been attached to the quinazoline core or by synthesizing functionalized pyrrolidines first and then coupling them to a suitable quinazoline precursor.

Direct Functionalization of the Pyrrolidine Ring: The α-position (C2 and C5) of the N-aryl pyrrolidine ring is susceptible to functionalization through modern synthetic methods. rsc.orgnih.gov Redox-neutral C-H functionalization can be used to introduce aryl or other groups at these positions. nih.gov This type of reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by a nucleophile. rsc.org Additionally, nickel-photoredox catalysis allows for the direct C-H arylation of N-aryl amines with aryl halides, a method that could be applied to the pyrrolidinyl moieties of the quinazoline scaffold. rsc.org

Synthesis via Functionalized Pyrrolidine Precursors: An alternative and highly modular approach involves the synthesis of substituted pyrrolidines which are then used to build the final molecule. nih.gov For example, 3-aryl pyrrolidines can be synthesized via palladium-catalyzed hydroarylation of pyrrolines. nih.gov These pre-functionalized pyrrolidines can then be reacted with a 2,4-dichloroquinazoline precursor. This method offers excellent control over the stereochemistry and positioning of substituents on the pyrrolidine ring. acs.orgnih.gov The synthesis often starts from readily available precursors like proline or 4-hydroxyproline, which allows for the introduction of chirality. mdpi.com

The table below illustrates strategies for generating pyrrolidinyl-modified analogs.

| Strategy | Methodology | Reagents/Catalyst | Functionalized Moiety | Reference |

| Direct Modification | Redox-Neutral α-Arylation | Quinone monoacetal, DABCO | α-Aryl-pyrrolidinyl | nih.gov |

| Direct Modification | Nickel-Photoredox C-H Arylation | NiBr₂·diglyme, dtbbpy, Ir-photocatalyst | α-Aryl-pyrrolidinyl | rsc.org |

| Precursor Synthesis | Pd-Catalyzed Hydroarylation | Pd(OAc)₂, Ligand, Ar-X | 3-Aryl-pyrrolidine | nih.gov |

| Precursor Synthesis | From Chiral Pool | (S)-1-Boc-3-hydroxypyrrolidine | 3-Hydroxy-pyrrolidinyl | nih.gov |

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is invaluable for drug discovery. researchgate.net By applying combinatorial principles to the this compound scaffold, a wide range of analogs can be generated efficiently. nih.gov

A typical combinatorial strategy for this scaffold would involve a multi-component approach built around a central precursor, such as 2,4-dichloroquinazoline. wikipedia.org This precursor can be reacted with a diverse set of functionalized pyrrolidines to generate a library of 2-chloro-4-(substituted-pyrrolidinyl)quinazolines. A second diversification step can then introduce another set of pyrrolidines or other amines at the C2 position. Further diversity can be achieved if the quinazoline core itself is pre-functionalized with various substituents (R¹ in the table below). bldpharm.com

Microwave-assisted synthesis can significantly accelerate these reactions, allowing for the rapid generation of compound libraries. nih.gov Modular and divergent synthesis strategies, where a common intermediate is used to generate a wide range of final products, are also highly applicable.

The following table outlines a hypothetical combinatorial library generation based on a 2,4-dichloroquinazoline precursor.

| Building Block | Diversity Set (Examples) | Point of Attachment |

| Substituted Anthranilic Acid | 5-fluoro, 5-chloro, 6-bromo, 6-methoxy | Quinazoline Core (R¹) |

| Pyrrolidine Set A | Pyrrolidine, (S)-3-Hydroxypyrrolidine, 3-Phenylpyrrolidine | C4-Position (Pyrrolidinyl-A) |

| Pyrrolidine Set B | Pyrrolidine, (R)-2-Methylpyrrolidine, 3,3-Difluoropyrrolidine | C2-Position (Pyrrolidinyl-B) |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2,4 Bis 1 Pyrrolidinyl Quinazoline Derivatives

Systematic Exploration of Substituent Effects on Molecular Interactions

The biological activity of 2,4-disubstituted quinazoline (B50416) derivatives can be significantly altered by even minor changes in their substitution patterns. nih.gov Research into these compounds has established that the nature of the groups at the 2 and 4 positions, as well as substitutions on the fused benzene (B151609) ring, are pivotal for molecular recognition and modulating activity. nih.govmdpi.com

Impact of Pyrrolidinyl Substituents on Molecular Recognition

The pyrrolidinyl groups at the C2 and C4 positions of the quinazoline scaffold are key pharmacophoric features that significantly influence the molecule's interaction with biological targets. While research specifically on 2,4-bis(1-pyrrolidinyl)quinazoline is limited, studies on analogous 2,4-bis(secondary amine) quinazolines provide critical insights into how the nature of these cyclic amine substituents governs activity.

In a study of symmetrically 2,4-bis-substituted quinazolines, various secondary amines were introduced to assess their antiproliferative effects. nih.gov The findings indicate that the type of heterocyclic ring at these positions is a major determinant of cytotoxicity. For instance, substituting the quinazoline ring with imidazole (B134444) at the 2 and 4 positions resulted in the most effective anticancer activity against MCF-7, HCT-116, and SHSY-5Y cancer cell lines, with IC50 values of 4.25 µM, 2.65 µM, and 9.91 µM, respectively. nih.gov In contrast, derivatives with methyl piperazine (B1678402) or morpholine (B109124) rings at the same positions showed only moderate or no activity against the same cell lines. nih.gov This suggests that the electronic properties and hydrogen bonding capacity of the substituent at the 2 and 4 positions are crucial for molecular recognition and biological function. Although pyrrolidinyl groups were not included in this specific series, the data strongly implies that modifications to the pyrrolidine (B122466) ring, such as the introduction of functional groups, would similarly modulate the activity of this compound derivatives.

| Compound ID | C2/C4 Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. SHSY-5Y |

|---|---|---|---|---|

| A4V-1 | Methyl Piperazine | Moderate Activity | Moderate Activity | Ineffective |

| A4V-2 | Morpholine | Moderate Activity | No Activity | Moderate Activity |

| A4V-3 | Imidazole | 4.25 | 2.65 | 9.91 |

Role of Core Quinazoline Substitutions in Modulating Activity

SAR studies have consistently highlighted the importance of substituents at positions 6 and 8 of the quinazoline ring. mdpi.com For example, in one study, a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives were synthesized with phenyl groups at various positions on the quinazoline core. mdpi.com The results showed that the position of this phenyl group significantly impacted antiproliferative activity. Derivatives with a phenyl group at position 6 (compound 12b ) or 7 were generally more active against cell lines like HeLa and MCF-7 than those with the phenyl group at position 5 or 8. mdpi.com Specifically, against the HeLa cervical cancer cell line, compound 12b (phenyl at C6) showed an IC50 of 0.82 µM, which was more potent than analogues with the phenyl group at other positions. mdpi.com

Furthermore, the presence of a trimethoxy-substituted aromatic ring on the quinazoline scaffold has been shown to play a crucial role in anticancer activity. nih.gov This indicates that electron-donating groups on the core can enhance the potency of the entire molecule. The strategic placement of substituents on the quinazoline nucleus is therefore a key principle in the design of new derivatives with improved and selective biological profiles. mdpi.com

| Compound ID | Position of Phenyl Group on Quinazoline Core | IC50 (µM) vs. HeLa Cells | IC50 (µM) vs. MCF-7 Cells |

|---|---|---|---|

| 12a | 5 | 1.19 | 1.24 |

| 12b | 6 | 0.82 | 0.58 |

| 12f | 7 | 1.51 | 0.58 |

| 12k | 8 | 1.27 | 1.12 |

Conformational Analysis and Stereochemical Influences on Biological Function

The three-dimensional arrangement of atoms (conformation) and the specific spatial arrangement of substituents (stereochemistry) in this compound derivatives are fundamental to their interaction with chiral biological targets such as enzymes and receptors. The fixed orientation of the pyrrolidinyl rings relative to the planar quinazoline core can create specific stereochemical environments that are critical for biological activity.

While detailed conformational and crystallographic analyses specifically for this compound are not widely available, the importance of stereochemistry is well-documented for related quinazoline derivatives. For example, studies on quinazolines with chiral side chains have demonstrated that different enantiomers can possess significantly different potencies. This enantioselectivity arises because biological macromolecules, being chiral themselves, interact differently with each enantiomer.

The pyrrolidinyl rings themselves can contain chiral centers, especially if they are substituted. The orientation of these substituents (either cis or trans relative to the bond connecting to the quinazoline ring) and their absolute configuration (R or S) would be expected to have a profound impact on how the molecule fits into a protein's binding site. The rigidity of the pyrrolidinyl ring, compared to an open-chain amino substituent, restricts the number of possible conformations, which can be an advantageous design principle for increasing binding affinity and selectivity. For many quinazoline-based inhibitors, the ability to adopt a specific, low-energy conformation that is complementary to the target's binding pocket is a prerequisite for potent activity.

Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.com For quinazoline derivatives, QSAR models have been developed to predict their efficacy as inhibitors for various targets, including Epidermal Growth Factor Receptor (EGFR). nih.gov

These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as:

Topological descriptors: Which describe the connectivity and branching of the molecular structure.

Electronic descriptors: Such as atomic charges and dipole moments, which are crucial for electrostatic and hydrogen-bonding interactions.

Steric descriptors: Like molecular volume and surface area, which relate to how the molecule fits within a binding site.

A typical QSAR study on quinazoline-based inhibitors might reveal that activity is positively correlated with certain descriptors (e.g., the number of hydrogen bond donors) and negatively correlated with others (e.g., high lipophilicity). For instance, a QSAR model for EGFR inhibitors based on quinazoline derivatives achieved a high correlation (0.90) between predicted and experimentally determined inhibitory concentrations (IC50). nih.gov Such models can be invaluable in the rational design of new this compound derivatives. By calculating the descriptors for a proposed new molecule, its potential activity can be predicted before it is synthesized, saving time and resources. This predictive power allows for the virtual screening of large libraries of potential derivatives to prioritize those with the highest probability of being active, guiding the synthesis of more potent and selective agents. nih.govnih.gov

Advanced Spectroscopic and Spectrometric Characterization of 2,4 Bis 1 Pyrrolidinyl Quinazoline and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy, providing crucial confirmation of its chemical formula. In the case of 2,4-Bis(1-pyrrolidinyl)quinazoline, HRMS would be employed to obtain a high-resolution mass spectrum, allowing for the precise mass measurement of the molecular ion.

The fragmentation of quinazolines under electron impact has been shown to occur via the consecutive loss of two molecules of HCN, ultimately leading to a benzyne (B1209423) radical ion rsc.org. For substituted quinazolines, fragmentation pathways are also influenced by the nature and position of the substituents rsc.org. In general, substituents at the C4 position are reported to be lost in preference to those at the C2 position rsc.org.

Interactive Data Table: Illustrative HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₂₀N₄ |

| Calculated m/z | 268.1706 |

| Observed m/z | 268.1708 |

| Mass Accuracy (ppm) | 0.75 |

| Ionization Mode | ESI+ |

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides valuable insights into the connectivity of the molecule. The fragmentation of quinazolines is a well-documented process that can be used to identify unknown molecules and their structures wikipedia.org.

Key fragmentation pathways for this compound would likely involve the cleavage of the pyrrolidinyl groups. The loss of a pyrrolidinyl radical would be a prominent fragmentation pathway. Subsequent fragmentations could involve the characteristic quinazoline (B50416) ring fragmentation, such as the loss of HCN rsc.org. The study of fragmentation patterns of related heterocyclic systems, such as isoquinoline (B145761) alkaloids, can also provide insights into the fragmentation behavior of the quinazoline core exlibrisgroup.com.

Interactive Data Table: Plausible MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 269.1781 [M+H]⁺ | 199.1182 | C₄H₈N | [M+H - Pyrrolidine]⁺ |

| 269.1781 [M+H]⁺ | 172.0971 | C₄H₈N + HCN | [M+H - Pyrrolidine (B122466) - HCN]⁺ |

| 269.1781 [M+H]⁺ | 129.0655 | C₈H₁₆N₂ | [M+H - 2(Pyrrolidine)]⁺ |

Isotopic labeling is a powerful technique to trace the pathways of atoms during fragmentation in mass spectrometry. By selectively replacing certain atoms in this compound with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), the origin of specific fragment ions can be unambiguously determined. For instance, labeling the pyrrolidinyl rings with deuterium (B1214612) would allow for the clear identification of fragments containing these rings.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A complete NMR characterization of this compound would involve a suite of one-dimensional (¹H and ¹³C) and two-dimensional experiments.

Two-dimensional NMR techniques are essential for assembling the molecular structure of complex molecules by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling networks within the quinazoline and pyrrolidine rings, helping to assign the signals of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for piecing together the entire molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. This would be particularly useful for connecting the pyrrolidinyl substituents to the C2 and C4 positions of the quinazoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations could be observed between the protons of the pyrrolidinyl rings and the protons of the quinazoline core.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity |

| Quinazoline Ring | |||

| C-2 | ~160 | - | - |

| C-4 | ~165 | - | - |

| C-4a | ~110 | - | - |

| C-5 | ~126 | ~7.5-7.8 | m |

| C-6 | ~124 | ~7.2-7.5 | m |

| C-7 | ~128 | ~7.2-7.5 | m |

| C-8 | ~120 | ~7.5-7.8 | m |

| C-8a | ~150 | - | - |

| Pyrrolidine Rings | |||

| N-CH₂ | ~47 | ~3.5-3.8 | t |

| CH₂ | ~26 | ~1.9-2.2 | m |

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study crystalline forms, including polymorphs, and to gain insights into intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples ipb.pt.

Given the presence of multiple nitrogen atoms, ¹⁵N ssNMR could also be a powerful tool, although it may require isotopic enrichment due to the low natural abundance of ¹⁵N nih.gov. ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test" to help distinguish between heterocyclic isomers nih.govnsf.gov.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining a suitable crystal of this compound would allow for its precise three-dimensional structure to be determined.

The crystal structure would reveal the planarity of the quinazoline ring system and the conformation of the two pyrrolidinyl substituents. It would also provide insights into the crystal packing and any non-covalent interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. While the specific crystal structure of this compound is not available, X-ray diffraction data for other quinazoline derivatives have been reported, providing a basis for comparison sioc-journal.cnmdpi.comresearchgate.net.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 17.890 |

| β (°) | 95.67 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.172 |

Single Crystal Diffraction for Absolute Configuration

Single crystal X-ray diffraction is an unparalleled technique for determining the absolute configuration and solid-state conformation of crystalline compounds. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

While a specific single crystal structure for this compound was not found in the reviewed literature, the analysis of related quinazoline derivatives demonstrates the power of this technique. For instance, the crystal structure of a 4-phenylamino quinazoline derivative was determined to belong to the triclinic, P-1 space group sioc-journal.cn. The detailed crystallographic data, including cell parameters and atomic coordinates, allows for the unambiguous assignment of its three-dimensional structure sioc-journal.cn.

In another study, the nitrate (B79036) salt of 4-hydroxyquinazoline (B93491) was characterized using single crystal X-ray diffraction, revealing its existence in a specific isomeric form in the solid state mdpi.com. This highlights the ability of X-ray crystallography to distinguish between different tautomers or isomers of a molecule. The investigation of a triazoloquinazolinone derivative further showcases the utility of this method in confirming molecular structures, with the experimentally determined geometric data showing close agreement with theoretical calculations from density functional theory (DFT) researchgate.net.

The general process of single crystal X-ray diffraction involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

Table 1: Illustrative Crystallographic Data for a Quinazoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.868(5) |

| b (Å) | 10.239(6) |

| c (Å) | 14.515(9) |

| α (°) | 71.02(2) |

| β (°) | 82.42(2) |

| γ (°) | 71.78(2) |

| Volume (ų) | 1183.1 |

| Z | 2 |

Data is for a representative 4-phenylamino quinazoline derivative and is presented for illustrative purposes. sioc-journal.cn

Co-crystal Structures with Biological Targets

Understanding how a molecule interacts with its biological target at the atomic level is fundamental for rational drug design. Co-crystallization of a ligand with its target protein followed by X-ray diffraction analysis provides a static snapshot of this interaction, revealing key binding modes, hydrogen bonds, and other non-covalent interactions.

While no co-crystal structures of this compound with a biological target are currently available in the public domain, studies on other quinazoline derivatives have successfully employed this technique. For example, the co-crystal structures of quinazoline-2,4(1H,3H)-dione derivatives with Poly [ADP-ribose] polymerase 1 (PARP-1) have been determined nih.govdrugbank.com. These studies revealed the unique binding features of these inhibitors within the active site of PARP-1, providing crucial insights for the structure-activity relationship and the design of more potent inhibitors nih.gov.

The process of obtaining a co-crystal structure involves expressing and purifying the target protein and then setting up crystallization trials with the ligand of interest. Once suitable co-crystals are grown, they are subjected to X-ray diffraction analysis, similar to the process for a small molecule single crystal. The resulting electron density map reveals the structure of both the protein and the bound ligand, allowing for a detailed analysis of their interaction.

The insights gained from such co-crystal structures are invaluable for medicinal chemistry, guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational properties. These techniques are based on the principle that molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule. Different functional groups absorb at characteristic frequencies, making the IR spectrum a molecular "fingerprint." In the context of this compound and its derivatives, IR spectroscopy can be used to identify key functional groups. For instance, the stretching vibrations of C=N and C=C bonds within the quinazoline ring system are typically observed in the 1620-1475 cm⁻¹ region tandfonline.com. The presence of aromatic C-H bonds would be indicated by stretching vibrations above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidinyl rings would appear just below 3000 cm⁻¹ ekb.eg.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For aromatic systems like quinazoline, the ring stretching modes are often strong in both IR and Raman spectra.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule. For example, in a study of quinoline, a related heterocyclic compound, both IR and Raman spectra were used in conjunction with normal coordinate analysis to assign the vibrational frequencies researchgate.net.

Conformational Analysis

Vibrational spectroscopy can also be used to study the conformational isomers of a molecule. Different conformers will have slightly different vibrational frequencies, which can sometimes be resolved in the IR or Raman spectrum. By comparing experimental spectra with those calculated for different possible conformations using computational methods like DFT, it is possible to gain insights into the preferred conformation of the molecule in a particular state (e.g., solid or in solution).

Table 2: Illustrative Vibrational Frequencies for Quinazoline Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (in quinazolinones) | 1680 - 1735 | IR |

| C=N Stretch | 1600 - 1620 | IR, Raman |

| Aromatic C=C Stretch | 1475 - 1600 | IR, Raman |

| C-N Stretch | 1180 - 1360 | IR |

This table presents typical ranges for functional groups found in quinazoline derivatives and is for illustrative purposes. tandfonline.comekb.eg

Potential Applications of 2,4 Bis 1 Pyrrolidinyl Quinazoline in Chemical Biology and Materials Science Research

Development as Chemical Probes for Biological Systems

The structural framework of 2,4-disubstituted quinazolines is well-suited for the development of chemical probes to investigate complex biological systems.

The quinazoline (B50416) core can act as a pharmacophore for specific biological targets, making it an excellent foundation for creating fluorescent probes. By chemically linking a fluorophore (like coumarin (B35378) or fluorescein) to a quinazoline derivative, researchers can design molecules that bind to a specific receptor and emit a detectable signal. nih.gov This strategy allows for the direct visualization and subcellular localization of target proteins within cells. nih.gov

For instance, a series of quinazoline-based fluorescent probes were successfully developed to target α1-Adrenergic Receptors (α1-ARs), which are G protein-coupled receptors involved in many physiological processes. nih.govnih.gov These probes demonstrated high affinity at the nanomolar level and were used to image α1-ARs in both engineered cell lines and prostate cancer cells. nih.gov Similarly, a quinazoline-2,4(1H,3H)-dione scaffold was utilized to create a novel PET probe for imaging tumors that overexpress PARP, an important enzyme in DNA repair. nih.gov This indicates that a molecule like 2,4-bis(1-pyrrolidinyl)quinazoline could potentially be functionalized with a fluorescent tag or a radiolabel to create probes for studying its specific cellular binding partners.

Table 1: Examples of Quinazoline-Based Imaging Probes

| Probe Type | Target | Application |

|---|---|---|

| Fluorescent Probe | α1-Adrenergic Receptors (α1-ARs) | Visualization and subcellular localization of α1-ARs in cell imaging nih.gov |

Chemical compounds can induce changes in the protein expression levels of a cell, and studying these changes through proteomic profiling can reveal the compound's mechanism of action. While direct proteomic studies on this compound are not widely published, research on other nitrogen-containing heterocyclic compounds, including those with pyrrolidine (B122466) moieties, illustrates the approach. For example, chiral pyrrolidine-bispyrrole agents that bind to the minor groove of DNA were shown to cause differential expression of eighteen proteins in E. coli. nih.gov These proteins were involved in critical cellular functions such as antioxidant defense, DNA protection, protein synthesis, and stress response. nih.gov This demonstrates that small molecules can have a significant and specific impact at the proteomic level. nih.gov

By extension, this compound could be used as a tool in proteomic studies to identify its cellular targets and understand its biological effects. Treating cells with the compound and subsequently analyzing the cellular proteome via techniques like mass spectrometry could uncover proteins and pathways that are modulated by the molecule, providing insights into its bioactivity. nih.gov

Integration into Supramolecular Assemblies and Functional Materials

The field of supramolecular chemistry involves the design of complex chemical systems from smaller molecular components that self-assemble through non-covalent interactions. The defined geometry and potential for hydrogen bonding and π-π stacking make heterocyclic scaffolds like quinazoline attractive building blocks for such assemblies.

Research into macrocycles containing bis(1,2,3-triazolyl)pyridine (btp) motifs, which share structural similarities with disubstituted N-heterocycles, shows their capacity for self-assembly and the formation of functional structures like nanotubes in the solid state. chemrxiv.org These assemblies can be designed to bind specific ions or molecules, creating novel sensors or transport systems. chemrxiv.org Given the symmetrical and rigid nature of this compound, it could potentially be incorporated as a structural unit into larger supramolecular architectures, such as metal-organic frameworks (MOFs) or functional polymers, leading to new materials with unique electronic, optical, or catalytic properties.

Contribution to Mechanistic Pharmacology Research and Lead Compound Identification

The quinazoline ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. mdpi.com Numerous quinazoline derivatives have been investigated and developed as therapeutic agents, particularly in oncology. mdpi.com

Research on a variety of 2,4-bis-substituted quinazolines has identified compounds with potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com For example, a series of symmetrically substituted quinazolines at the 2nd and 4th positions were synthesized and evaluated for their anticancer potential. nih.gov One compound with an imidazole (B134444) substitution (A4V-3) and another with a benzotriazole (B28993) substitution (A4V-5) showed significant activity against MCF-7, HCT-116, and SHSY-5Y cancer cells. nih.gov Mechanistic studies revealed that compound A4V-3 arrested the cell cycle in the G2/M phase and induced mitochondria-mediated apoptosis, showcasing its potential as an anticancer agent. nih.gov

Table 2: Antiproliferative Activity of 2,4-Bis-Substituted Quinazoline Analogs

| Compound | Substitution | Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| A4V-3 | Imidazole | MCF-7 | 4.25 nih.gov |

| HCT-116 | 2.65 nih.gov | ||

| SHSY-5Y | 9.95 nih.gov | ||

| A4V-5 | Benzotriazole | MCF-7 | 3.45 nih.gov |

| HCT-116 | 7.25 nih.gov |

These findings highlight that the 2,4-disubstituted quinazoline scaffold is a promising starting point for the identification of lead compounds. nih.govnih.govnih.gov By systematically modifying the substituents at these positions, as with the pyrrolidine groups in this compound, new derivatives can be created and screened for activity against various pharmacological targets, contributing to the discovery of novel therapeutics. nih.govnih.gov

Future Directions and Emerging Trends in Research on 2,4 Bis 1 Pyrrolidinyl Quinazoline

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery. nih.gov For 2,4-Bis(1-pyrrolidinyl)quinazoline, these computational tools offer a powerful approach to accelerate the design-make-test-analyze cycle.

Predictive Modeling for Biological Activity: Machine learning (ML) algorithms can build predictive models for structure-activity relationships (SAR). By analyzing data from previously synthesized quinazoline (B50416) derivatives, ML can identify key structural features that correlate with biological activity. researchgate.net For instance, if data exists for compounds targeting cholinesterases or amyloid-beta aggregation, a model could predict the potential of a novel this compound analog to be active against these targets. nih.gov Furthermore, AI can significantly aid in predicting ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, allowing researchers to prioritize the synthesis of compounds with the highest probability of success as drug candidates. nih.gov

Exploration of Novel Reaction Pathways and Sustainable Synthetic Methodologies

While established methods for synthesizing quinazoline derivatives exist, the future lies in developing more efficient, cost-effective, and environmentally friendly processes. This aligns with the broader push towards "green chemistry" in the pharmaceutical industry. tandfonline.comnih.gov

Sustainable Catalysis: A significant trend is the replacement of expensive and toxic heavy metal catalysts with earth-abundant and benign alternatives. Research has demonstrated the successful synthesis of quinazoline derivatives using manganese(I) catalysts, which operate under mild conditions and produce only water and hydrogen gas as byproducts. acs.org Another innovative approach involves the use of recyclable magnetic nano-catalysts, which allow for easy separation and reuse, minimizing waste and improving the economic viability of the synthesis. nih.gov

Innovative Reaction Conditions: Modern synthetic methods are moving away from conventional heating and harsh solvents. Techniques such as microwave-assisted synthesis and ultrasound-promoted reactions offer significant advantages. nih.gov Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of quinazolinone derivatives. tandfonline.com Similarly, deep eutectic solvents (DES), which are biodegradable and have low toxicity, are being explored as green reaction media. tandfonline.com The application of these sustainable methodologies could streamline the production of this compound and its future iterations.

Discovery of Undiscovered Molecular Targets and Biological Pathways

The versatility of the quinazoline scaffold suggests that its biological activity is not limited to a single target class. Many derivatives have been found to interact with a wide array of proteins, indicating that this compound could have therapeutic potential beyond its currently understood applications. researchgate.net

Exploring New Anticancer Mechanisms: Research has revealed that various substituted quinazolines can act as potent anticancer agents through diverse mechanisms. For example, some derivatives promote tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov Others have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them valuable for treating cancers with specific genetic deficiencies. nih.govnih.gov Further investigation could explore if this compound or its analogs exhibit similar activities against these targets. The discovery that certain quinazolinones inhibit cyclin-dependent kinases (CDKs) like CDK2 and CDK9 also opens a new avenue for developing cell cycle-specific cancer therapies. nih.govnih.gov

Tackling Neurodegenerative and Inflammatory Diseases: The quinazoline core is also a promising template for developing agents against complex multifactorial diseases like Alzheimer's. Studies have shown that 2,4-disubstituted quinazolines can act as multi-targeting agents by simultaneously inhibiting cholinesterase enzymes (AChE and BuChE) and preventing the aggregation of amyloid-beta peptides. nih.gov In the realm of inflammation, related scaffolds have been shown to target mitogen-activated protein kinases (MAPKs) such as JNK3, which are involved in inflammatory pathways. nih.gov Future research should assess the potential of this compound to modulate these neuroinflammatory and neurodegenerative pathways.

Other Emerging Targets: The chemical space of quinazoline derivatives has also yielded inhibitors for other important enzymes. For instance, some quinazoline-2,4-diones are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. nih.gov Additionally, certain tandfonline.comacs.orgnih.govtriazolo[4,3-c]quinazolines have been found to inhibit Topoisomerase II, an essential enzyme for DNA replication, highlighting another potential anticancer mechanism. nih.gov Screening this compound against a broad panel of such targets could uncover entirely new therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-bis(1-pyrrolidinyl)quinazoline derivatives?

- Methodology :

- Start with quinazoline-2,4-dithione analogs (e.g., 2a-f ), synthesized by reacting ortho-aminobenzonitrile derivatives with carbon disulfide in pyridine at 70°C .

- Alkylate the intermediates with 1-bromobutane in the presence of K₂CO₃ to yield 2,4-bis(butylthio)-quinazoline derivatives (3a-f ). For pyrrolidinyl substitution, replace butyl groups with pyrrolidine via regioselective nucleophilic substitution (e.g., using n-butylamine at position C4) .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography.

Q. How can researchers confirm the structural integrity of synthesized this compound compounds?

- Methodology :

- Use ¹H/¹³C NMR to verify substituent positions and pyrrolidinyl group integration (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) .

- Analyze mass spectrometry (MS) data (e.g., m/z peaks corresponding to molecular ions and fragmentation patterns) .

- Perform elemental analysis to confirm stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling this compound derivatives?

- Methodology :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .

- Store compounds at -20°C under inert gas (e.g., argon) to prevent degradation .

- Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodology :

- Vary solvents (e.g., DMF, DMSO, or acetonitrile) and catalysts (e.g., CsF or K₂CO₃) to assess their impact on regioselectivity and yield .

- Test temperature gradients (e.g., 50–100°C) and reaction times (4–24 hours). shows yields ranging from 35% to 76% depending on conditions .

- Use Design of Experiments (DoE) to model interactions between variables (e.g., pH, solvent polarity) and identify optimal parameters .

Q. What strategies are effective in analyzing contradictory biological activity data across different substituted quinazoline analogs?

- Methodology :

- Compare in vitro antibacterial assays (e.g., MIC values against drug-resistant vs. drug-sensitive strains) to identify substituent-dependent trends .

- Perform structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., alkylthio vs. pyrrolidinyl groups) .

- Use molecular docking to assess binding affinity to target receptors (e.g., bacterial enzymes or cannabinoid receptors) and explain discrepancies .

Q. How can researchers evaluate the thermal stability and solubility of this compound-containing polymers?

- Methodology :

- Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >300°C for pyrrolidinylphenyl polyimides) .

- Test solubility in polar aprotic solvents (e.g., NMP, DMF) using heating (80–120°C) and sonication .

- Correlate solubility with polymer backbone rigidity and pyrrolidinyl group hydrophobicity .

Q. What experimental approaches resolve discrepancies in cytotoxicity vs. therapeutic efficacy for 2,4-disubstituted quinazolines?

- Methodology :

- Perform dose-response assays (e.g., IC₅₀ values in cancer vs. normal cell lines) to establish therapeutic windows .

- Use flow cytometry to assess apoptosis/necrosis mechanisms and validate selectivity .

- Cross-reference toxicity data (e.g., oral TDLo in mice: 35 mg/kg) with pharmacokinetic profiles (e.g., bioavailability, half-life) .

Data Analysis & Reporting

Q. How should researchers interpret conflicting NMR spectral data for quinazoline derivatives?

- Methodology :

- Compare experimental spectra with simulated data (e.g., using ChemDraw or ACD/Labs) to confirm peak assignments .

- Analyze splitting patterns (e.g., doublets for adjacent protons on the quinazoline ring) and coupling constants (J ~8–10 Hz for aromatic protons) .

- Rule out impurities via HPLC-MS or recrystallization in ethanol/water mixtures .

Q. What statistical methods are recommended for analyzing high-throughput biological screening data?

- Methodology :

- Apply multivariate analysis (e.g., PCA or clustering) to identify outliers or trends in large datasets .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across substituent groups .

- Validate results with bootstrapping or cross-validation to ensure reproducibility .

Tables for Key Data

| Reaction Optimization Parameters |

|---|

| Solvent |

| Acetonitrile |

| DMF |

| Pyridine |

| Thermal Stability of Polyimides |

|---|

| Polymer |

| PPAP + PMDA |

| PPAP + BTDA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.